![molecular formula C11H17FN2 B1517208 4-(aminomethyl)-N,N-diethyl-2-fluoroaniline CAS No. 1039868-26-2](/img/structure/B1517208.png)
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Overview
Description
4-(Aminomethyl)-N,N-diethyl-2-fluoroaniline (4-AMDF) is an organic compound used in scientific research and laboratory experiments. It is a derivative of aniline, an aromatic amine, and is composed of a four-carbon aliphatic ring connected to an amino group. 4-AMDF is a colorless, low-toxicity, and non-volatile compound that has a low melting point of -50°C. It is used in a variety of applications, such as organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Protein Stability and Conformation
Fluorinated amino acids, such as 4-fluoroproline, have been used to alter protein stability, conformation, and folding behavior. The study by Holzberger et al. (2012) on the crystal structure of Taq DNA polymerase with 4-fluoroproline modifications demonstrates that fluorination can influence protein stability through complex mechanisms, including newly formed interactions and the conformational preferences of fluoroproline (Holzberger et al., 2012).
Synthesis and Characterization of Fluorinated Amino Acids
The practical synthesis of fluorinated prolines by Chorghade et al. (2008) provides routes to these nonnatural amino acids, highlighting their importance in chemical biology and their potential for large-scale production (Chorghade et al., 2008).
Radiotracers for PET Imaging
Hamacher (1999) developed a radiosynthesis of fluoroproline isomers as radiotracers for PET investigations of disordered matrix protein synthesis, demonstrating the utility of fluorinated amino acids in clinical imaging and research applications (Hamacher, 1999).
Fluorination for Protein Engineering
Fluoro amino acids are used as tools for protein engineering due to their ability to influence protein stability, activity, and fluorescence characteristics. Odar et al. (2015) discuss the scarcity of natural fluoro amino acids and their valuable role in creating fluorinated protein variants with novel traits (Odar et al., 2015).
Fluorine as a Conformational Tool in Peptide Chemistry
Verhoork et al. (2018) review the use of fluorinated prolines in peptide and protein chemistry, emphasizing their influence on amide bond conformation and their potential as sensitive reporters for protein conformation, interactions, and dynamics studies using 19F NMR (Verhoork, Killoran, & Coxon, 2018).
properties
IUPAC Name |
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWDGCOUKUDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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